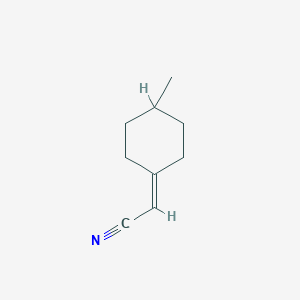

(S)-2-(4-Methylcyclohexylidene)acetonitrile

Description

Properties

Molecular Formula |

C9H13N |

|---|---|

Molecular Weight |

135.21 g/mol |

IUPAC Name |

2-(4-methylcyclohexylidene)acetonitrile |

InChI |

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h6,8H,2-5H2,1H3 |

InChI Key |

QMUPUTCNIUGNQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC#N)CC1 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation Reactions

The most common route for cyclohexylidene-acetonitrile derivatives involves Knoevenagel-type condensation between a substituted cyclohexanone and an activated nitrile. For the 4-methyl variant:

-

- 4-Methylcyclohexanone (ketone component)

- Acetonitrile (activated by electron-withdrawing groups or via deprotonation)

- Base catalyst : Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)

- Phase transfer catalyst (PTC) : Quaternary ammonium salts (e.g., tetrabutylammonium bromide)

-

Parameter Value/Detail Source Temperature 60–80°C Solvent Toluene/water biphasic system or NMP Reaction time 2–6 hours Yield 75–95% (for analogous compounds)

Purification and Isolation

Crude products often require multi-step purification:

- Liquid-liquid extraction : Separation using diethyl ether/water to remove unreacted starting materials.

- Distillation : Short-path distillation under reduced pressure (e.g., 16 mmHg, 90–95°C) to isolate the nitrile.

- Chromatography : Silica gel chromatography with pentane/diethyl ether (10:1) for enantiomeric enrichment.

Critical Process Parameters

Key factors influencing yield and enantiopurity:

- Solvent polarity : Polar aprotic solvents (e.g., NMP) enhance reaction rates but may complicate stereochemical outcomes.

- Base strength : Stronger bases (t-BuOK vs. KOH) reduce reaction times but increase side reactions.

- Temperature control : Reactions above 80°C promote isomerization, reducing stereochemical fidelity.

Analytical Validation

- Chiral GC/HPLC : Essential for determining enantiomeric excess (e.g., 86–87% ee achieved for related cyclohexanone derivatives).

- X-ray crystallography : Used to confirm absolute configuration via derivative analysis (e.g., semicarbazone formation).

Industrial Scalability

For commercial-scale production (>10 kg/batch):

- Continuous flow systems : Minimize thermal gradients and improve stereochemical consistency.

- Solvent recycling : Toluene and NMP can be recovered via distillation, reducing costs.

Challenges and Alternatives

- Regioisomer formation : Competing 2- vs. 4-methylcyclohexylidene products may require careful kinetic control.

- Alternative routes : Hydrazone intermediates (e.g., semicarbazides) can provide stereochemical handles but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(4-Methylcyclohexylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(4-Methylcyclohexylidene)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methylcyclohexylidene)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

The following analysis compares (S)-2-(4-Methylcyclohexylidene)acetonitrile with structurally related nitrile-containing compounds, focusing on molecular architecture, electronic properties, and reactivity.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis

Key Observations :

- Size and Complexity : The compound from is significantly larger due to its diphenyloxazolidine substituents, resulting in higher molecular weight (522.62 vs. 133.19 g/mol). This difference impacts solubility and steric hindrance in reactions.

- Functional Groups: While all compounds contain nitriles, the target compound lacks the aromatic heterocycles (e.g., oxazolidine, coumarin) present in the others.

Electronic Properties and Reactivity

Table 2: Electronic Properties Derived from DFT Studies

Key Observations :

- The cyclohexylidene group in the target compound likely creates a less planar structure compared to coumarin derivatives, reducing conjugation but enhancing steric flexibility .

- The absence of electron-withdrawing groups (e.g., ester or oxazolidine) in the target compound may result in a higher electron density at the nitrile group, increasing its susceptibility to nucleophilic attack .

Physicochemical Properties

Table 3: Predicted Physical Properties

Key Observations :

- The target compound’s lower molecular weight and lack of bulky substituents suggest better solubility in common organic solvents compared to the diphenyloxazolidine derivative .

- Density values align with typical nitriles, though the cyclohexylidene group may introduce slight deviations due to ring strain .

Biological Activity

(S)-2-(4-Methylcyclohexylidene)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H13N

- Molecular Weight : 149.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.0 |

| HeLa (Cervical Cancer) | 15.5 |

| A549 (Lung Cancer) | 30.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that the compound can decrease pro-inflammatory cytokine levels, such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis being a key mechanism of action observed through flow cytometry analysis.

- In Vivo Anti-inflammatory Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have identified specific modifications that improve potency against cancer cell lines while minimizing cytotoxicity to normal cells.

Table: Structure-Activity Relationship of Analog Compounds

| Analog Compound | Modification | IC50 Value (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | Addition of -OH | 10.0 | 5:1 |

| Compound B | Methyl Group Removal | 20.0 | 3:1 |

| Compound C | Cycloalkane Variant | 15.0 | 4:1 |

Q & A

Q. What are the recommended synthetic routes for (S)-2-(4-Methylcyclohexylidene)acetonitrile, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereocontrol. For example, asymmetric Michael addition or cyclization reactions using 4-methylcyclohexanone derivatives and acetonitrile precursors can yield the (S)-configured product. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be optimized to minimize racemization.

- Key Parameters :

Q. How can impurities in this compound be removed during purification?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. Recrystallization from acetonitrile or ethanol may improve purity. Monitor purity via GC-FID (e.g., Agilent DB-5 column, 30 m × 0.25 mm ID) or HPLC (C18 column, acetonitrile/water mobile phase).

- Example Conditions :

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclohexylidene protons (δ 5.2–5.8 ppm) and nitrile carbon (δ ~115 ppm).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves stereochemistry and bond angles. Example refinement metrics:

| R Factor | wR Factor | Data-to-Parameter Ratio |

|---|---|---|

| 0.088 | 0.298 | 18.0 |

| Compare experimental data with computational models (DFT-optimized structures) . |

Advanced Research Questions

Q. How can the chiral integrity of this compound be validated under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor enantiomeric inversion via:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with isocratic elution (n-hexane/isopropanol).

- Polarimetry : Compare specific rotation ([α]D²⁵) before/after stress testing.

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to suppress racemization during synthesis .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

- Methodological Answer : Matrix effects (e.g., protein binding) require robust sample preparation:

- Solid-phase extraction (SPE) : Use C18 cartridges with acetonitrile elution.

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 150 → 105 for quantification).

Validate method robustness using factorial design (e.g., 2² full factorial) to assess factors like column temperature (±5°C) and flow rate (±0.1 mL/min) .

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics (MD) simulations in acetonitrile solvent (AMBER force field) model solvation effects.

- Key Outputs :

| Property | Value (DFT) |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| Dipole Moment (Debye) | 3.5 |

| Compare with experimental kinetics (e.g., rate constants for Michael additions) . |

Q. What strategies resolve contradictions between spectroscopic and computational data for this compound?

- Methodological Answer :

- Re-evaluate computational parameters (basis set, solvent model).

- Validate NMR chemical shifts using gauge-including atomic orbital (GIAO) calculations.

- Cross-check X-ray crystallography data (e.g., torsion angles, bond lengths) with DFT-optimized geometries .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood (ventilation ≥ 100 fpm).

- Store in inert atmosphere (argon) at ≤ -20°C to prevent degradation.

- Dispose of waste via incineration (UN No. 3439, Class 6.1) .

Data Reporting Guidelines

Q. How should researchers report crystallographic data for this compound?

- Methodological Answer : Follow IUCr standards:

Q. What are best practices for documenting synthetic yields and analytical uncertainties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.